molecular formula C9H15NO3 B2870931 ethyl (cyclopentylamino)(oxo)acetate CAS No. 39183-55-6

ethyl (cyclopentylamino)(oxo)acetate

Cat. No.: B2870931
CAS No.: 39183-55-6
M. Wt: 185.223
InChI Key: ZKKFADBWPCWTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (cyclopentylamino)(oxo)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a cyclopentylamino group attached to the acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(cyclopentylamino)-2-oxo-, ethyl ester typically involves the esterification of acetic acid derivatives with ethanol in the presence of a strong acid catalyst. The reaction can be represented as follows:

CH3COOH+C2H5OHCH3COOC2H5+H2O\text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} CH3​COOH+C2​H5​OH→CH3​COOC2​H5​+H2​O

In this reaction, acetic acid reacts with ethanol to form the ester and water. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the products are continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Hydrolysis: Acetic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

ethyl (cyclopentylamino)(oxo)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of acetic acid, 2-(cyclopentylamino)-2-oxo-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The cyclopentylamino group may interact with biological receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but without the cyclopentylamino group.

    Methyl butyrate: Another ester with a different alkyl group.

Uniqueness

ethyl (cyclopentylamino)(oxo)acetate is unique due to the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties compared to simpler esters like ethyl acetate and methyl butyrate.

Properties

IUPAC Name

ethyl 2-(cyclopentylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)8(11)10-7-5-3-4-6-7/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKFADBWPCWTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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